2-{5-Methylthieno[2,3-b]thiophen-3-yl}acetic acid
Overview
Description
2-{5-Methylthieno[2,3-b]thiophen-3-yl}acetic acid is a heterocyclic organic compound with a molecular formula of C9H8O2S2 It is characterized by the presence of a thienothiophene core, which is a fused ring system consisting of two thiophene rings
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of thiophene acetic acid , which has attracted attention as a precursor to functionalized derivatives of polythiophene . Polythiophenes are often used in organic electronics due to their electronic properties .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Thiophene derivatives are known to interact with various biological systems and can influence a variety of biochemical pathways .
Pharmacokinetics
The bioavailability of a compound is influenced by factors such as its solubility, stability, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
Thiophene derivatives have been studied for their potential applications in various fields, including organic electronics and medicinal chemistry .
Action Environment
The action, efficacy, and stability of 2-{5-Methylthieno[2,3-b]thiophen-3-yl}acetic acid can be influenced by various environmental factors . For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its interaction with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-Methylthieno[2,3-b]thiophen-3-yl}acetic acid typically involves the formation of the thienothiophene core followed by functionalization to introduce the acetic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienothiophene ring system. Subsequent steps may include halogenation, lithiation, and carboxylation to introduce the acetic acid group .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{5-Methylthieno[2,3-b]thiophen-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene rings or the acetic acid moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .
Scientific Research Applications
2-{5-Methylthieno[2,3-b]thiophen-3-yl}acetic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]thiophene: A simpler analog without the acetic acid moiety.
Dithieno[2,3-b3’,2’-d]thiophene: A more complex fused ring system with additional thiophene rings.
Thieno[3,2-b]thiophene: An isomer with a different arrangement of the thiophene rings.
Uniqueness
2-{5-Methylthieno[2,3-b]thiophen-3-yl}acetic acid is unique due to the presence of the acetic acid group, which can influence its solubility, reactivity, and potential biological activity. This functional group also allows for further derivatization and incorporation into more complex molecular architectures .
Properties
IUPAC Name |
2-(5-methylthieno[2,3-b]thiophen-3-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S2/c1-5-2-7-6(3-8(10)11)4-12-9(7)13-5/h2,4H,3H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNSEOCMXZFVFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)SC=C2CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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